molecular formula C19H18N2O4S B1395268 3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one CAS No. 94451-86-2

3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one

Cat. No.: B1395268
CAS No.: 94451-86-2
M. Wt: 370.4 g/mol
InChI Key: FVDSSEFGZGWVJJ-UHFFFAOYSA-N
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Description

3-Phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electro-Optical and Charge Transport Properties

  • Imidazolidin derivatives, including compounds similar to the one , have significant applications in semiconducting materials due to their structural, electronic, optical, and charge transport properties. These properties are critical for their use in various electronic devices (Irfan et al., 2016).

Antibacterial and Antifungal Activities

  • Imidazolidin derivatives have been found to exhibit significant antibacterial and antifungal activities. A study synthesized various imidazolidineiminothione and imidazolidin-2-one derivatives, which demonstrated promising activities against different microbial strains (Ammar et al., 2016).

Antioxidant Properties

  • Some imidazolidin derivatives exhibit antioxidant properties. For example, certain compounds have shown potent antioxidant activity, which could be relevant in the context of oxidative stress-related diseases (Karanth et al., 2019).

Antimicrobial Potentials

  • Imidazolidin derivatives have been evaluated for their antimicrobial and antioxidant activities. Some compounds within this class have demonstrated antimicrobial potency, suggesting their potential use in the development of new antimicrobial agents (Chennapragada & Palagummi, 2018).

Synthesis and Applications in Analytical Chemistry

  • The synthesis of various imidazolidin derivatives has been explored for their application in analytical chemistry, particularly in the context of voltammetric analysis and as potential sorbents for metal ions (Makki et al., 2016).

Bactericidal Activity

  • Imidazolidin derivatives have been synthesized and characterized for their bactericidal activity against various bacterial species, indicating their potential application in treating bacterial infections (Kaila et al., 2015).

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-15-10-9-12(16(24-2)17(15)25-3)11-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDSSEFGZGWVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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